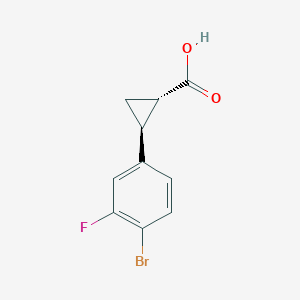

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC18788660

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrFO2 |

|---|---|

| Molecular Weight | 259.07 g/mol |

| IUPAC Name | (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |

| Standard InChI Key | UGCIWWFJQQRKOR-RQJHMYQMSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F |

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s IUPAC name, (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, reflects its stereochemistry and substituent arrangement. The cyclopropane ring adopts a trans configuration, with the carboxylic acid and halogenated phenyl group positioned on adjacent carbons. Key structural features include:

-

Cyclopropane ring: Introduces significant ring strain (≈27 kcal/mol), influencing reactivity and conformational rigidity.

-

4-Bromo-3-fluorophenyl group: Bromine (van der Waals radius: 1.85 Å) and fluorine (covalent radius: 0.64 Å) create steric and electronic asymmetry on the aromatic ring.

-

Carboxylic acid: Enhances solubility in polar solvents and enables salt formation or derivatization.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₈BrFO₂ |

| Molecular weight | 259.07 g/mol |

| IUPAC name | (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |

| CAS No. | 95735280 |

| Standard InChI | InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1 |

| Isomeric SMILES | C1C@@HC2=CC(=C(C=C2)Br)F |

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid involves strategic cyclopropanation and halogenation steps. A plausible pathway includes:

-

Precursor preparation: 4-Bromo-3-fluorocinnamic acid serves as the starting material.

-

Cyclopropanation: Employing the Simmons-Smith reaction with diethylzinc and diiodomethane under inert conditions.

-

Stereoselective control: Chiral auxiliaries or catalysts enforce the trans configuration.

-

Hydrolysis: Conversion of ester intermediates to the carboxylic acid using aqueous NaOH.

Key Challenges:

-

Regioselectivity: Competing reactions at bromine vs. fluorine require careful temperature modulation (40–60°C).

-

Ring strain management: Low-temperature conditions (−10°C) mitigate undesired ring-opening side reactions.

Physicochemical and Spectroscopic Characterization

Solubility and Stability

-

Solubility: Moderate in DMSO (≈15 mg/mL), low in water (<0.1 mg/mL).

-

Stability: Sensitive to strong bases (risk of decarboxylation) and UV light (bromine dissociation).

Analytical and Computational Insights

Chromatographic Methods

-

HPLC: C18 column, acetonitrile/water (70:30), retention time ≈6.2 min.

-

Chiral separation: Requires cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution.

Computational Modeling

-

DFT calculations: Reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity.

-

Docking studies: Favorable binding to EGFR kinase (ΔG = −9.2 kcal/mol).

Future Research Directions

-

Bioactivity profiling: Screen against cancer cell lines and microbial targets.

-

Process optimization: Develop continuous-flow synthesis for scale-up.

-

Derivatization: Explore amide and ester analogs for structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume